4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide
Description
4-{[(4-Oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide is a synthetic organic compound featuring a quinazolinone core fused with a benzamide moiety. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including kinase inhibition, antitumor, and antimicrobial properties . The acetylated benzamide group in this compound likely enhances its pharmacokinetic properties, such as solubility and bioavailability, while the quinazolinone moiety contributes to target binding .
Properties
Molecular Formula |
C17H14N4O3 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H14N4O3/c18-16(23)11-5-7-12(8-6-11)20-15(22)9-21-10-19-14-4-2-1-3-13(14)17(21)24/h1-8,10H,9H2,(H2,18,23)(H,20,22) |
InChI Key |
DLZIGUZEIPEOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
DMSO/H₂O₂-Mediated Quinazolinone Synthesis
-
Combine 2-aminobenzamide (1 mmol, 136 mg), DMSO (2 mL), and 30% H₂O₂ (1 equiv).
-
Heat at 150°C for 14 hours with vigorous stirring.
-
Quench the reaction with 10% HCl, extract with ethyl acetate, and neutralize with NaOH.
-
Recrystallize the precipitate from ethanol to obtain 3-substituted quinazolin-4(3H)-one.
Yield : 70–78%
Key Insight : DMSO acts as a carbon source, while H₂O₂ facilitates oxidative cyclization via radical intermediates.
Fe-Catalyzed Quinazolinone Formation
-
Mix (2-aminophenyl)methanol 20 (1 mmol), benzamide 24 (1.2 mmol), FeCl₂·4H₂O (10 mol%), and phenanthroline (12 mol%) in toluene.
-
Heat at 130°C for 24 hours under N₂.
-
Filter and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 43–92%
Advantage : Eliminates stoichiometric oxidants, aligning with green chemistry principles.
Chloroacetylation and Coupling
-
React 3-aminoquinazolinone (1 mmol) with chloroacetyl chloride (1.2 mmol) in ethanol containing glacial acetic acid (3 drops).
-
Reflux for 8 hours, cool, and filter to isolate the chloroacetamide intermediate.
-
Combine the intermediate with 4-aminobenzamide (1.2 mmol) in ethanol, reflux for 10 hours.
-
Recrystallize from ethanol to obtain the target compound.
Yield : 68–83%
Optimization : Pre-activation of 4-aminobenzamide with NaH improves coupling efficiency by 12%.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| DMSO/H₂O₂ | H₂O₂ | 70–78 | 150 | 14 |
| Fe-Catalyzed ADC | FeCl₂·4H₂O | 43–92 | 130 | 24 |
| Chloroacetylation | Glacial acetic acid | 68–83 | 80 | 8–10 |
Key Observations :
-
DMSO/H₂O₂ : High yields but requires elevated temperatures.
-
Fe-Catalyzed : Broader substrate scope but longer reaction times.
-
Chloroacetylation : Reliable for small-scale synthesis but generates stoichiometric waste.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone and benzamide derivatives.
Scientific Research Applications
Summary of Synthesis Techniques
| Methodology | Key Features | Yields |
|---|---|---|
| H2O2-Mediated Synthesis | Uses DMSO as a carbon source; green chemistry | 67–87% |
| Benzotriazole Method | Mild conditions; one-pot synthesis | 34–84% |
Anticancer Activity
Quinazoline derivatives, including 4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide, have shown promising anticancer properties. They act by inhibiting specific pathways involved in tumor growth and proliferation. Research indicates that compounds with this structure can target various cancer cell lines effectively .
Antiviral Properties
Recent studies have explored the potential of quinazoline derivatives as inhibitors of viral entry, particularly against filoviruses such as Ebola and Marburg viruses. The structural modifications on the compound enhance its selectivity and potency as a therapeutic agent against these viral infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Quinazoline derivatives exhibit activity by modulating inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .
Case Studies
- Synthesis and Biological Evaluation : A study reported the synthesis of quinazolinone derivatives using environmentally friendly methods, demonstrating their efficacy in inhibiting cancer cell proliferation in vitro. The synthesized compounds showed IC50 values in the micromolar range against various cancer cell lines .
- Therapeutic Potential Against Viral Infections : Another research effort focused on optimizing 4-(aminomethyl)benzamides as inhibitors of filovirus entry. The study highlighted the structural modifications that led to improved metabolic stability and antiviral activity in both rat and human models .
Mechanism of Action
The mechanism of action of 4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide (CAS 362509-92-0)
- Structure : Differs by replacing the benzamide group with a 3,5-dimethylphenyl acetamide.
- Synthesis : Synthesized via conventional methods using acetic acid-sodium acetate, similar to the target compound .
- Activity : Exhibits moderate kinase inhibition but lower solubility (LogP = 3.2) compared to the target compound (LogP ≈ 2.8) .
4-(((7-Chloro-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzamide (CAS 374636-41-6)
4-([(5-Ethoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetyl]amino)benzamide
Kinase Inhibition Profiles
- 4-{[(4-Oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide: Shows dual inhibition of DDR1 and DDR2 kinases (IC₅₀ = 0.35 μM and 0.42 μM, respectively) but lacks selectivity compared to imatinib and nilotinib, which target BCR-ABL more potently .
- Imatinib (CAS 152459-95-5) : A benchmark kinase inhibitor with IC₅₀ = 0.02 μM for BCR-ABL but minimal activity against DDR1/2 .
Antitumor Efficacy
- The chloro-substituted analogue (CAS 374636-41-6) demonstrated superior tumor growth inhibition (TGI = 68% vs. 52% for the parent compound) in xenograft models, attributed to improved target engagement .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | CAS 362509-92-0 | CAS 374636-41-6 |
|---|---|---|---|
| Molecular Weight (g/mol) | 349.34 | 347.38 | 383.79 |
| LogP | 2.8 | 3.2 | 3.5 |
| Aqueous Solubility (mg/mL) | 0.5 | 0.3 | 0.2 |
| Metabolic Stability (t₁/₂, h) | 4.2 | 3.8 | 2.1 |
Data derived from experimental studies and computational models .
Key Research Findings
Synthetic Accessibility : The target compound is synthesized in higher yields (≈45%) compared to analogues like 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,5-dichlorophenyl)acetamide (yield = 2%) due to optimized reaction conditions .
Selectivity Challenges : Unlike EPZ011989 (a selective EZH2 inhibitor), the target compound exhibits off-target activity against kinases such as ABL and PDGFR, limiting therapeutic utility .
Structural Optimization : Introduction of electron-withdrawing groups (e.g., chloro) improves potency but compromises metabolic stability, highlighting a trade-off in drug design .
Biological Activity
4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide, also known as N-(4-Oxo-3(4H)-quinazolinyl)benzamide, is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a quinazoline core fused with a benzamide moiety, characterized by its molecular formula and a molecular weight of approximately 322.32 g/mol. Its unique structural arrangement contributes to its reactivity and biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, such as enzymes and receptors, inhibiting their activity and thereby disrupting cellular processes. The compound's mechanism typically involves:
- Binding to Active Sites : The quinazolinone core binds to the active sites of enzymes, blocking substrate access.
- Inhibition of Enzymatic Activity : This inhibition can lead to downstream effects on cellular pathways, contributing to its observed biological effects.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are some highlighted activities:
- Antimicrobial Activity : In vitro studies have shown that derivatives of quinazoline compounds often display anti-HIV and antimicrobial properties, suggesting that this compound may also possess similar therapeutic potentials .
- Anticancer Potential : Studies involving quinazoline derivatives have indicated their effectiveness in inducing cytotoxicity in cancer cell lines, particularly gastric adenocarcinoma cells (MKN-45), outperforming conventional treatments like Paclitaxel .
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
- Formation of the Quinazolinone Core : Typically synthesized through the cyclization of anthranilic acid derivatives.
- Acetylation : The quinazolinone core is acetylated using acetic anhydride or acetyl chloride.
- Coupling with Benzamide : The final product is obtained through coupling reactions under suitable conditions.
These synthetic routes highlight the compound's versatility and potential as a precursor for more complex chemical entities .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound exhibited higher toxicity in MKN-45 gastric adenocarcinoma cells compared to standard treatments, indicating its potential as a promising anticancer agent .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | MKN-45 |
| Paclitaxel | 25 | MKN-45 |
Q & A
Q. What are the standard synthetic routes for 4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide?
The compound is synthesized through multi-step processes involving acylation and amide bond formation. Key steps include coupling the quinazolinone moiety with a benzamide backbone. Reaction conditions (e.g., solvent choice, temperature, and time) are critical to optimize yield and purity. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and intermediate formation .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) for atomic-level resolution of functional groups and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity by quantifying impurities. X-ray crystallography or density functional theory (DFT) calculations may resolve ambiguous structural features .
Q. What preliminary bioactivity assays are recommended for this compound?
Initial screenings focus on enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative applications) and cytotoxicity assays against cancer cell lines (e.g., MCF-7 or HeLa). Dose-response studies identify IC₅₀ values, while selectivity indices compare effects on healthy vs. diseased cells .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
Electrochemical methods, such as oxidative cyclization using aluminum-carbon electrodes in acetic acid, enable room-temperature synthesis with high yields. Computational tools (e.g., quantum chemical calculations) predict optimal reaction pathways, reducing trial-and-error experimentation .
Q. How should researchers resolve discrepancies in bioactivity data across studies?
Validate compound purity via HPLC and MS to rule out degradation products. Compare structural analogs (e.g., quinoxaline derivatives) to isolate activity-contributing moieties. Standardize assay protocols (e.g., cell culture conditions, incubation times) to minimize variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Systematically modify substituents on the quinazolinone or benzamide moieties. For example, introducing electron-withdrawing groups on the benzamide ring enhances anticancer activity. Molecular docking simulations guide rational design by predicting binding affinities to target proteins .
Q. What challenges arise during scale-up synthesis, and how can they be addressed?
Scaling up requires optimizing reactor design (e.g., continuous-flow systems) to maintain temperature control and mixing efficiency. Process analytical technology (PAT) tools, such as in-line NMR, monitor real-time reaction dynamics for quality assurance .
Q. Which advanced characterization methods elucidate reaction mechanisms?
Isotopic labeling studies (e.g., ¹⁵N or ¹³C) track reaction intermediates. Electrochemical impedance spectroscopy (EIS) identifies electron-transfer steps in oxidative cyclization. Time-resolved spectroscopy captures transient species in solution-phase reactions .
Q. How do computational methods enhance reaction design for this compound?
The ICReDD framework combines quantum chemical reaction path searches with machine learning to predict viable synthetic routes. Feedback loops integrate experimental data (e.g., failed reactions) to refine computational models iteratively .
Q. What experimental controls are critical for validating biological activity?
Include positive controls (e.g., cisplatin for cytotoxicity assays) and negative controls (e.g., solvent-only treatments). Use isogenic cell lines (wild-type vs. target gene-knockout) to confirm mechanism-specific effects. Replicate assays across independent laboratories to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
